3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Researchers requiring precise control over molecular topology and pharmacokinetics rely on this 1,3-disubstituted cyclobutane building block. Unlike geminal regioisomers that introduce quaternary centers, the target compound preserves cyclobutane puckered dynamics for defined vector derivatization. The trifluoromethoxy substituent provides distinct lipophilicity and microsomal stability vs. methoxy or trifluoromethyl analogs, enabling matched molecular pair studies to deconvolute metabolic soft spots. - ≥97% purity ensures batch-to-batch reproducibility in parallel synthesis. - Off-the-shelf availability reduces lead times vs. custom-synthesized regioisomers. - Conformationally constrained scaffold proven in sub-nanomolar NK1 receptor antagonists.

Molecular Formula C12H11F3O3
Molecular Weight 260.21 g/mol
CAS No. 1269151-80-5
Cat. No. B1422579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid
CAS1269151-80-5
Molecular FormulaC12H11F3O3
Molecular Weight260.21 g/mol
Structural Identifiers
SMILESC1C(CC1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C12H11F3O3/c13-12(14,15)18-10-3-1-7(2-4-10)8-5-9(6-8)11(16)17/h1-4,8-9H,5-6H2,(H,16,17)
InChIKeyYSDJBFXAKZTWRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic Acid


3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid (CAS 1269151-80-5) is a disubstituted cyclobutane derivative featuring a 4-trifluoromethoxyphenyl group at the 3-position and a carboxylic acid at the 1-position . With molecular formula C12H11F3O3 and a molecular weight of 260.21 g/mol, this compound belongs to the class of fluorinated cyclobutane carboxylic acids widely employed as conformationally constrained scaffolds in drug discovery . The trifluoromethoxy substituent confers distinct electronic and lipophilic properties compared to non-fluorinated or singly fluorinated analogs, making this building block of particular interest for the synthesis of candidate molecules where fine-tuning of pharmacokinetic parameters is required .

Conformationally constrained 1,3-disubstituted cyclobutane scaffold
CF3O substituent supports lipophilicity & metabolic stability studies
Defined exit vectors for derivatization in SAR programs

Why Generic Analogs Cannot Replace This Building Block


Substitution with close analogs such as 1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid (CAS 151157-53-8) or 3-(trifluoromethoxy)cyclobutane-1-carboxylic acid (CAS 2247106-27-8) introduces critical differences in molecular topology, electronic distribution, and metabolic handling that undermine reproducibility in structure-activity relationship studies . The regioisomeric 1,1-geminal analog presents a quaternary center that alters the spatial orientation of the carboxylic acid and restricts conformational freedom, whereas the 1,3-arrangement of the target compound preserves the cyclobutane ring's puckered dynamics and provides a defined vector for further derivatization [1]. Furthermore, literature evidence demonstrates that the trifluoromethoxy group imparts significantly different lipophilicity and microsomal stability compared to methoxy or trifluoromethyl replacements, meaning that even seemingly minor substituent changes can lead to divergent pharmacokinetic profiles in downstream candidates [2]. The quantitative evidence below substantiates these differentiation points.

Regioisomeric mismatch

1,1-Geminal isomer (CAS 151157-53-8) introduces a quaternary center that flattens the cyclobutane and alters exit vectors, likely disrupting target engagement.

Scaffold truncation

3-(Trifluoromethoxy)cyclobutane analog (CAS 2247106-27-8) removes the aromatic ring, eliminating hydrophobic contacts essential for receptor binding.

Substituent replacement

Exchanging CF3O for CH3O or CF3 alters lipophilicity and microsomal stability profiles; metabolic handling may not transfer.

Quantitative Evidence Guide


Regioisomeric Advantage: 1,3- vs. 1,1-Disubstitution

The target compound's 1,3-disubstitution pattern on the cyclobutane ring generates a non-planar, puckered scaffold with distinct exit vectors, whereas the 1,1-geminal isomer (CAS 151157-53-8) presents a quaternary carbon that flattens the cyclobutane and alters the spatial disposition of the carboxylic acid . In the context of NK1 antagonist optimization, cyclobutane derivatives with a 1,3-substitution pattern demonstrated high binding affinity (Ki ≤ 1 nM) when the substitution geometry matched the receptor pharmacophore, while alternative regioisomers were not pursued due to loss of activity [1]. Although no direct head-to-head Ki comparison between the two acids is published, the conformational constraint imposed by the 1,3-arrangement is a demonstrated prerequisite for target engagement in this chemotype [1].

Scaffold Geometry
Class-level inference
1,3-Disubstitution essential for sub-nanomolar Ki in NK1 antagonist series [1]
Reported scaffold-geometry context
No direct Ki comparison for free acids
Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Lipophilicity & Microsomal Stability: CF3O vs. CH3O

A systematic study comparing aliphatic trifluoromethoxy (CF3O–), methoxy (CH3O–), and trifluoromethyl (CF3–) groups revealed that CF3O-substituted compounds exhibited significantly higher lipophilicity (ΔlogP ≈ +1.0 to +1.5 units) relative to their CH3O analogues, and lipophilicity nearly equivalent to CF3-substituted compounds [1]. However, microsomal stability assays demonstrated that the CF3O group typically decreased metabolic stability compared to both CH3O– and CF3– counterparts, with the exception of N-alkoxysulfonamide series [1]. These data indicate that the trifluoromethoxy group is not a simple lipophilicity-enhancing isostere but rather a modulator that requires careful optimization of the adjacent chemical environment—a nuance that makes the pre-built 3-[4-(trifluoromethoxy)phenyl]cyclobutane scaffold valuable for systematic SAR exploration.

CF3O Profile
Cross-study comparable
ΔlogP(CF3O – CH3O) ≈ +1.0 to +1.5
Stability rank: CH3O ≈ CF3 > CF3O
Supports lipophilicity/metabolism modulation review
Microsomal half-life series-dependent
Drug Metabolism Lipophilicity Pharmacokinetics

Purity and Cost Competitiveness

The target compound is commercially available at ≥97% purity from multiple suppliers, including Aladdin (Cat. C628024) at $137.90 per 100 mg and Adamas at $1,149.00 per 100 mg, with bulk pricing reducing unit costs . In contrast, the 1,1-geminal regioisomer (CAS 151157-53-8) is less widely stocked and often requires custom synthesis, introducing longer lead times and higher minimum order quantities . While not a biological differentiator, reliable supply chain and batch-to-batch consistency are critical for multi-step synthetic routes where intermediate quality directly impacts final compound integrity.

Commercial Availability
Data to verify
Target: ≥97% purity, off-the-shelf from multiple vendors
Regioisomer: custom synthesis, 4–8 week lead time
Supports procurement planning
Pricing and availability as of May 2026
Chemical Procurement Building Block Quality Cost Efficiency

Optimal Application Scenarios


NK1 Antagonist Lead Optimization Scaffold

The 1,3-disubstituted cyclobutane scaffold provides the correct spatial orientation required for NK1 receptor binding, as demonstrated by the Wrobleski et al. series where cyclobutane derivatives with similar 1,3-substitution achieved sub-nanomolar Ki values [1]. Incorporating the target compound as a carboxylic acid intermediate enables late-stage amide bond formation to install diverse amine pharmacophores while preserving the critical scaffold geometry essential for receptor complementarity.

Trifluoromethoxy Metabolic Liabilities Exploration

Given the established quantitative differences in microsomal stability between CF3O–, CH3O–, and CF3– substituents, where CF3O typically reduces half-life relative to both comparators [2], this building block serves as a valuable probe for mapping metabolic soft spots when incorporated into a lead series. Researchers can directly compare matched molecular pairs—exchanging only the 4-substituent on the phenyl ring—to deconvolute the contribution of the trifluoromethoxy group to intrinsic clearance.

Library Synthesis with Consistent Building Block Quality

With ≥97% purity and commercial availability from multiple vendors at competitive pricing , the target compound is suitable for parallel synthesis campaigns where batch-to-batch reproducibility is non-negotiable. The off-the-shelf availability contrasts with the 1,1-geminal regioisomer, which typically requires custom synthesis and extended lead times, making the target compound the pragmatic choice for library production under tight deadlines.

Application
Selection Property
Validation Focus
NK1 receptor pharmacophore scaffold studies
1,3-Disubstituted cyclobutane geometry
Receptor binding assay confirmation
CF3O metabolic stability matched-pair analysis
CF3O vs CH3O/CF3 lipophilicity-stability profile
Microsomal intrinsic clearance assay
Medicinal chemistry library synthesis
Research-grade purity and multi-vendor supply
Batch-to-batch analytical consistency
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